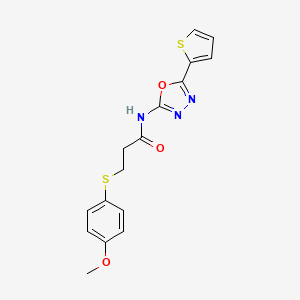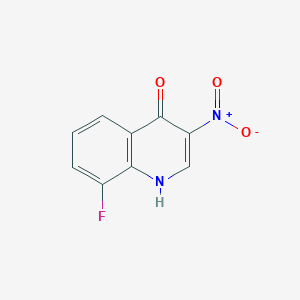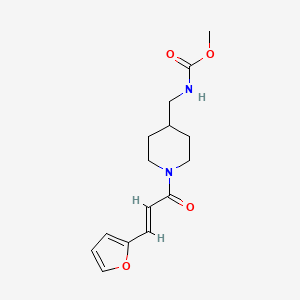
3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide" is a novel derivative that is part of a broader class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their potential antioxidant and anticancer activities. These compounds contain various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, and oxadiazole, which are known for their pharmacological properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with precursors like 2-methoxybenzohydrazide, which undergoes cyclization and other reactions to form the final products. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved through a three-step process involving the formation of a hydrazone, cyclization to oxadiazole, and treatment with hydrazine hydrate . These synthetic routes are crucial for the development of compounds with desired biological activities.
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed using various spectroscopic methods such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry. X-ray diffraction studies have also been conducted to determine the crystal structures of some compounds, revealing their non-planar geometries and the presence of intermolecular interactions that contribute to their stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activities. For example, the introduction of a thiophenyltriazole moiety or the formation of a 1,3,4-oxadiazol ring are key steps in the synthesis of compounds with potential anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy, thiophene, and oxadiazol groups can affect their solubility, stability, and reactivity. The compounds' potential as antioxidants and anticancer agents is also a result of their chemical properties, as demonstrated by their activities in radical scavenging methods and cytotoxicity assays against cancer cell lines .
科学的研究の応用
Antioxidant and Anticancer Activity
Research on derivatives of 3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide has shown promising antioxidant and anticancer activities. Specifically, derivatives bearing various moieties have demonstrated significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. These compounds have been tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives exhibiting notable cytotoxicity, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Lipoxygenase Inhibition
The synthesis of new derivatives related to the core structure has also explored their potential as lipoxygenase inhibitors. These synthesized compounds have shown moderate activities, indicating their potential role in mediating inflammatory responses and offering a path for the development of new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
Photosensitizing Properties for Cancer Treatment
Derivatives with related structures have been synthesized and characterized for their photosensitizing properties, which are crucial for photodynamic therapy applications. These compounds have demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anticancer Evaluation
Further research has identified derivatives as potent anticancer agents against various human cancer cell lines, including breast, lung, prostate, and triple-negative breast cancer. These findings underscore the therapeutic potential of these compounds in oncology (Yakantham et al., 2019).
Human Adenosine A3 Receptor Antagonism
The exploration of 3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide derivatives as human adenosine A3 receptor antagonists has revealed compounds with significant binding affinity and selectivity. These findings suggest potential applications in treating disorders associated with the adenosine A3 receptor (Jung et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-21-11-4-6-12(7-5-11)23-10-8-14(20)17-16-19-18-15(22-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMDMTVDJOKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)


![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)
![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)
![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)
![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)
![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)

